molecular formula C15H13N3O3 B11944943 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide

2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide

Cat. No.: B11944943
M. Wt: 283.28 g/mol
InChI Key: MCONCLXBKDXLJR-MHWRWJLKSA-N
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Description

2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is a chemical compound with the molecular formula C15H13N3O3 It is known for its unique structure, which includes a hydrazinyl group, a benzylidene moiety, and a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives, followed by the reaction with phenylacetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to amines.

    Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase and α-glycosidase, thereby preventing the enzymes from catalyzing their respective reactions . The compound’s structure allows it to form stable complexes with these enzymes, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and inhibit specific enzymes sets it apart from other similar compounds.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N'-[(E)-(4-hydroxyphenyl)methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C15H13N3O3/c19-13-8-6-11(7-9-13)10-16-18-15(21)14(20)17-12-4-2-1-3-5-12/h1-10,19H,(H,17,20)(H,18,21)/b16-10+

InChI Key

MCONCLXBKDXLJR-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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